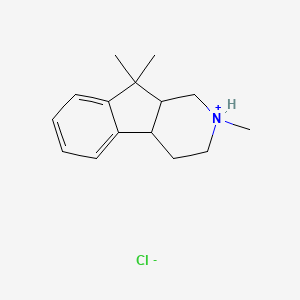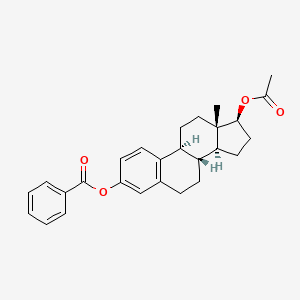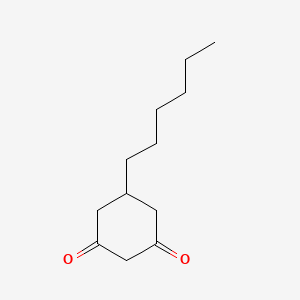
5-Hexylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-diones It is characterized by a hexyl group attached to the cyclohexane ring, making it a unique derivative of cyclohexane-1,3-dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione with a hexyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the hexyl halide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane-1,3-dione derivatives.
Aplicaciones Científicas De Investigación
5-Hexylcyclohexane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Hexylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential plant metabolites. This inhibition leads to the disruption of metabolic pathways, resulting in the herbicidal activity of the compound .
Comparación Con Compuestos Similares
Cyclohexane-1,3-dione: The parent compound, which lacks the hexyl group.
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A derivative with two methyl groups at the 5-position, commonly used as a reagent in organic synthesis.
2-Acyl-cyclohexane-1,3-dione: Compounds with acyl groups at the 2-position, known for their herbicidal activity.
Uniqueness: 5-Hexylcyclohexane-1,3-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility in organic solvents and alters its reactivity compared to other cyclohexane-1,3-dione derivatives .
Propiedades
Número CAS |
500341-67-3 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
5-hexylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h10H,2-9H2,1H3 |
Clave InChI |
KUTNVHBPCLHKAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC(=O)CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


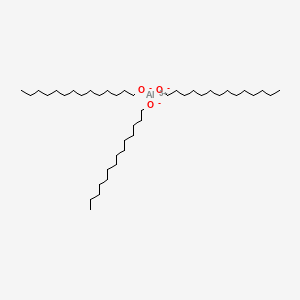
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
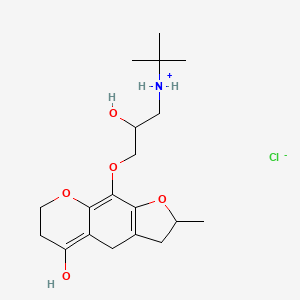

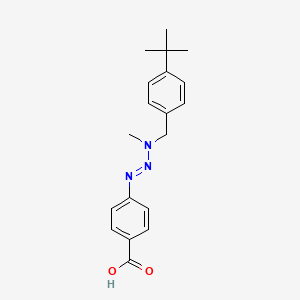
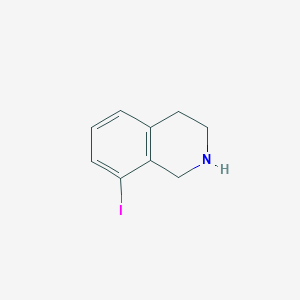

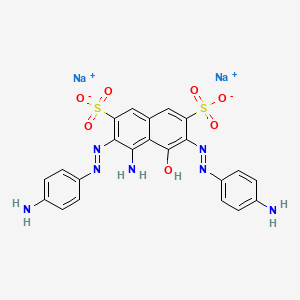
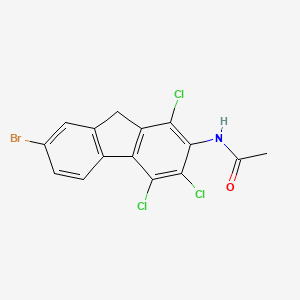
![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
